COX-2 Inhibitory Potency: Unsubstituted Phenyl vs. 4-Methoxy Analog (4e) and Celecoxib
The target compound inhibits ovine COX-2 with IC₅₀ = 170 nM [1], compared to the 4-methoxy analog 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl)urea (4e) at IC₅₀ = 110 nM and celecoxib at IC₅₀ = 60 nM [2]. The unsubstituted phenyl compound is approximately 1.5-fold less potent than 4e and 2.8-fold less potent than celecoxib, establishing it as a moderately potent COX-2 inhibitor suitable for applications where maximal inhibition is not required or where a broader inhibition window is desired.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 170 nM (0.17 µM) |
| Comparator Or Baseline | 4-Methoxy analog (4e): 110 nM (0.11 µM); Celecoxib: 60 nM (0.06 µM) |
| Quantified Difference | 1.5-fold less potent vs. 4e; 2.8-fold less potent vs. celecoxib |
| Conditions | Ovine COX-2 chemiluminescent assay (target); human recombinant COX-2 for 4e and celecoxib in Zarghi et al. 2008 |
Why This Matters
Moderate potency with a wide dynamic range makes this compound valuable as a tool for dose-response studies where sub-maximal COX-2 inhibition is required to probe pathway biology without complete target suppression.
- [1] BindingDB. BDBM50233182: 1-(4-(methylsulfonyl)phenyl)-3-phenylurea. IC₅₀ (ovine COX-2) = 170 nM. View Source
- [2] Zarghi A et al. Bioorg Med Chem Lett. 2008;18(4):1336-9. Compound 4e COX-2 IC₅₀ = 0.11 µM; Celecoxib COX-2 IC₅₀ = 0.06 µM. View Source
